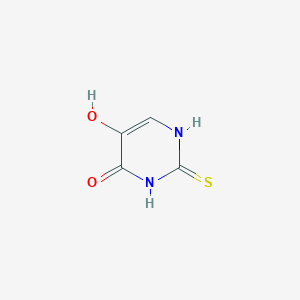
5-Hydroxy-2-mercapto-3H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-2-mercapto-3H-pyrimidin-4-one, also known as 5-hydroxy-4-thioxo-2-imidazolidinone or thio-uracil, is a sulfur-containing heterocyclic compound. This compound is a derivative of uracil and contains a thiol group (-SH) at the 2-position and a hydroxyl group (-OH) at the 5-position. The compound has attracted attention due to its potential applications in various fields such as drug discovery, material science, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one is not fully understood. However, studies have suggested that the compound may exert its biological activity by binding to metal ions and forming stable complexes. The formation of these complexes may lead to the inhibition of enzymes or the disruption of cellular processes, resulting in the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits antimicrobial activity against a range of bacterial and fungal strains. The compound has also been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV). In addition, the compound has been shown to exhibit anticancer activity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Hydroxy-2-mercapto-3H-pyrimidin-4-one possesses several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using simple and cost-effective methods. The compound is also stable and can be stored for extended periods without degradation. However, the compound is highly reactive and can form complexes with metal ions, which may interfere with experimental results.
Direcciones Futuras
Future research on 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one could focus on several areas. In drug discovery, the compound could be further investigated for its potential use as a chelating agent in metal ion coordination chemistry. The compound could also be evaluated for its potential use as a therapeutic agent for the treatment of microbial infections and cancer. In addition, the compound could be studied for its potential use in material science and analytical chemistry applications, such as the detection and quantification of metal ions in environmental samples.
Métodos De Síntesis
The synthesis of 5-Hydroxy-2-mercapto-3H-pyrimidin-4-one can be achieved through various methods. One of the most common methods involves the reaction between 2-thiouracil and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate product, which is subsequently converted to the final product by acidification and filtration.
Aplicaciones Científicas De Investigación
5-Hydroxy-2-mercapto-3H-pyrimidin-4-one has been extensively studied for its potential applications in various scientific fields. In drug discovery, the compound has been shown to exhibit antimicrobial, antiviral, and anticancer activities. The compound has also been investigated for its potential use as a chelating agent in metal ion coordination chemistry.
Propiedades
Número CAS |
126365-49-9 |
|---|---|
Nombre del producto |
5-Hydroxy-2-mercapto-3H-pyrimidin-4-one |
Fórmula molecular |
C4H4N2O2S |
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
5-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9) |
Clave InChI |
WRROYQPJEAZQFA-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=S)N1)O |
SMILES canónico |
C1=C(C(=O)NC(=S)N1)O |
Sinónimos |
4(1H)-Pyrimidinone, 2,3-dihydro-5-hydroxy-2-thioxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



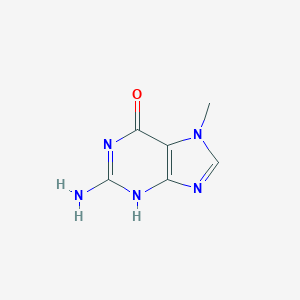
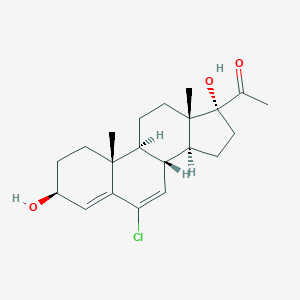
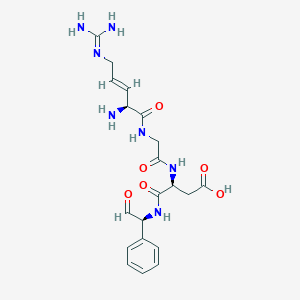
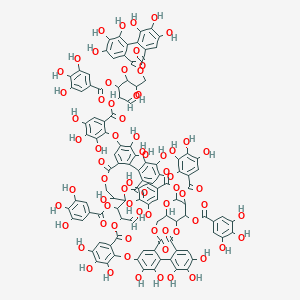
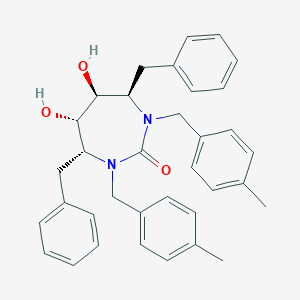
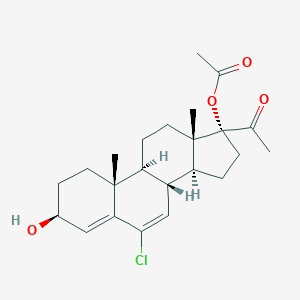
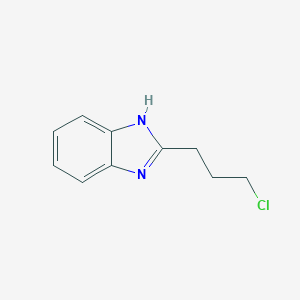
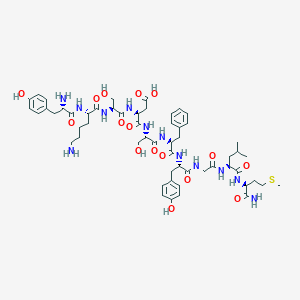
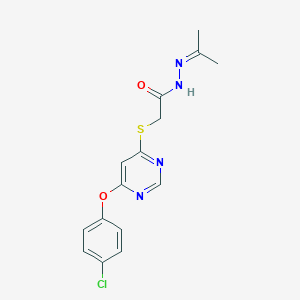
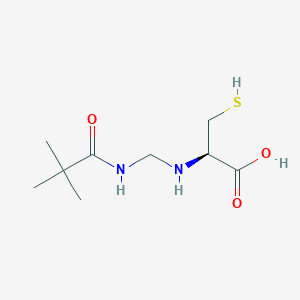
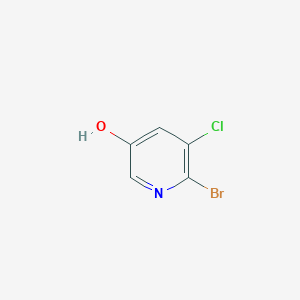
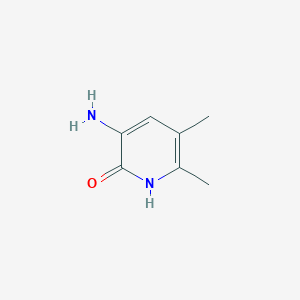
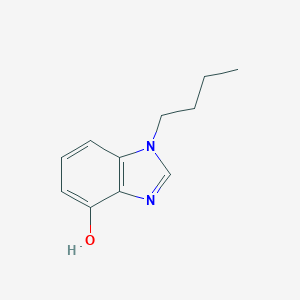
![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)